Dodecyl 3-amino-4-chlorobenzoate
Overview
Description
Dodecyl 3-amino-4-chlorobenzoate is a chemical compound with the molecular formula C19H30ClNO2 . It is also known as 3-Amino-4-chlorobenzoic acid dodecyl ester .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods . One method involves the use of sodium hydroxide, tetrabutyl phosphonium bromide, water, xylene, and n-dodecyl methanesulfonate, heated to reflux for 5 hours . Another method uses potassium hydroxide, tetrabutylammonium bromide, water, xylene, and 1-bromododecane, also heated to reflux for 5 hours . A third method involves the use of potassium carbonate, N,N-dimethylformamide, and dodecyl bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a dodecyl chain attached to the carboxyl group of a 3-amino-4-chlorobenzoic acid . The molecular weight of the compound is approximately 339.9 Da .Physical and Chemical Properties Analysis
This compound is a white to light brown crystalline substance . It has a melting point of 56-59°C and a predicted boiling point of 445.0±25.0 °C . The compound has a predicted density of 1.051±0.06 g/cm3 .Scientific Research Applications
Light Stabilization
Dodecyl 3-amino-4-chlorobenzoate has been explored for its potential in light stabilization. Deng Yi (2008) synthesized a novel light stabilizer based on a derivative of this compound, which proved effective in this role. This research provides insight into its application in materials that require stability against light-induced degradation Deng Yi (2008).
Antioxidative and Antifungal Properties
This compound derivatives have shown antioxidative and antifungal properties. A study by Kaila P Medina-Alarcón et al. (2017) evaluated the effectiveness of dodecyl protocatechuate, a derivative, in treating fungal infections caused by Paracoccidioides brasiliensis and Paracoccidioides lutzii. The study demonstrated the enhanced antifungal activity of this derivative when used in nanostructured lipid systems Kaila P Medina-Alarcón et al. (2017).
Organocatalysis
This compound and its derivatives have been utilized as organocatalysts in chemical reactions. R. Carter et al. (2014) researched dodecyl 4-[[[(2S)-2-pyrrolidinylcarbonyl]amino]sulfonyl]benzoate, a related compound, used as an organocatalyst for asymmetric carbon-carbon bond-forming reactions. This highlights the compound's role in facilitating specific chemical syntheses R. Carter et al. (2014).
Protein Analysis and Characterization
In protein analysis, derivatives of this compound are employed to improve methodologies. For instance, M. Puchades et al. (1999) compared different procedures to remove sodium dodecyl sulfate (a related compound) from proteins prior to mass spectrometry analysis. Their findings contribute to the development of more efficient techniques for protein characterization M. Puchades et al. (1999).
Liquid Crystals and Phase Behavior
N. Begum et al. (2013) explored the synthesis and characterization of bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid, related to this compound. This study provides insights into the applications of these materials in various display and sensor technologies N. Begum et al. (2013).
Properties
IUPAC Name |
dodecyl 3-amino-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZHCMFQQMXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074606 | |
Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6195-20-6 | |
Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6195-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006195206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dodecyl 3-amino-4-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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